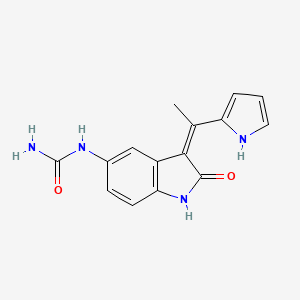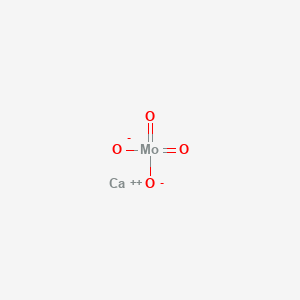
钼酸钙
描述
Calcium Molybdate is a chemical compound with the formula CaMoO4. It is a primary source of molybdenum and is vital to several industrial applications. It is derived from the combination of calcium and molybdenum elements, both of which are highly valuable in various industries and biological processes .
Synthesis Analysis
The manufacturing of Calcium Molybdate is typically performed by reacting molybdenum trioxide (MoO3) with calcium carbonate (CaCO3) at high temperatures. This process leads to the formation of Calcium Molybdate and releases carbon dioxide gas as a byproduct . The newly formed Calcium Molybdate compound is then purified through a series of chemical processes .Molecular Structure Analysis
Calcium Molybdate has a molecular weight of 200.01 g/mol. It typically exists in a crystalline state and is an odorless, white powder at room temperature .Chemical Reactions Analysis
When heated, Calcium Molybdate decomposes to release oxygen and forms a variety of other molybdenum compounds. Due to its stable nature, it does not readily react with other elements or compounds at room temperature .Physical And Chemical Properties Analysis
Calcium Molybdate is characterized by its high melting point, which is around 1643°C. Its specific gravity is approximately 4.35, and it exhibits poor solubility in water, alcohol, and other common solvents .科学研究应用
Molybdenum Metallurgy
Calcium Molybdate is a key intermediate product in molybdenum metallurgy . It is the main component of powellite, a mineral consisting of calcium, molybdenum, and oxygen . The leaching behavior of Calcium Molybdate is a significant area of study in both experimental and industrial research . Understanding its dissolution behavior in various solutions can help optimize the molybdenum extraction process .
Energy Storage
Calcium Molybdate nanoparticles have been studied for their potential in electrochemical energy storage . The crystallinity of these nanoparticles, which can be controlled by synthesis temperature, affects their energy storage performance . For instance, amorphous Calcium Molybdate is suitable for faster energy storage and release, while crystalline Calcium Molybdate can store larger amounts of energy .
Electrode Design
Calcium Molybdate has been evaluated as a cathode material in lithium-ion batteries . Its electrochemical properties, influenced by its crystalline structure, enhance ion diffusivity and electron transport . Moreover, the presence of carbon in amorphous Calcium Molybdate results in excellent rate capability, making it suitable for supercapacitor applications .
Water Treatment
Calcium Molybdate has potential applications in water treatment . It exhibits favorable adsorption performance for the fast removal of cadmium (II) ions from aqueous solutions . This suggests that Calcium Molybdate could be used in environmental remediation .
Tracing Marine Calcium Cycle
Calcium isotopes, including those in Calcium Molybdate, can be used to trace the marine calcium cycle . They provide insights into the interactions between different spheres of the Earth .
Thermodynamic Analysis
The construction of thermodynamic diagrams for Calcium Molybdate is useful in analyzing phenomena encountered in molybdenum hydrometallurgy . These diagrams can predict the dissolution behavior of Calcium Molybdate in various solutions, providing a thermodynamic approach for treating Calcium Molybdate .
作用机制
Target of Action
Calcium molybdate (CaMoO4) is a compound that primarily targets various biochemical processes in organisms. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes . These enzymes play crucial roles in multiple biological processes .
Mode of Action
The mode of action of calcium molybdate is complex, similar to other essential metals . After being taken up into the cells as molybdate, it is incorporated into the molybdenum cofactor . This cofactor functions as the active site of several molybdenum-requiring enzymes, thus playing crucial roles in multiple biological processes .
Biochemical Pathways
Calcium molybdate affects several biochemical pathways. The molybdenum cofactor is involved in the active site of several molybdenum-requiring enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
The pharmacokinetics of calcium molybdate involve its solubility in various solutions. A study showed that the solubility of synthetic crystalline calcium molybdate at 573 K and pressure 10 MPa in aqueous solutions of HCl, HClO4, NaCl, and NaClO4 . The thermodynamic modeling of solubility of CaMoO4 at 573 K in studied aqueous solutions showed that all experimental data can be reproduced using the same set of species, which includes only the molybdate ion, MoO4 2−, and products of its hydrolysis, HMoO4 − and H2MoO4 (aq) .
Result of Action
The result of the action of calcium molybdate is dependent on its role in various biochemical processes. For instance, in the context of medical devices and touch surfaces, calcium molybdate exhibits no bactericidal effect . It plays a crucial role in the formation of notched microspheres in a colloidal synthesis process .
Action Environment
The action of calcium molybdate can be influenced by environmental factors. For example, the formation of ion pairs involving Na+ and the molybdate and hydrogenmolybdate ions at high temperatures appears likely due to the fall of the dielectric constant of water .
安全和危害
While Calcium Molybdate is generally safe for most applications, certain precautions should be taken while handling this compound. It is advisable to avoid prolonged or repeated exposure to skin and eyes, and inhalation should be prevented. In case of accidental ingestion, seek immediate medical attention .
未来方向
属性
IUPAC Name |
calcium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Mo.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOOACNPATUQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaMoO4 | |
| Record name | CALCIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0992 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | calcium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, WHITE CRYSTALLINE POWDER. | |
| Record name | Molybdate (MoO42-), calcium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0992 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 25 °C: 0.005 (very poor) | |
| Record name | CALCIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0992 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
4.4 g/cm³ | |
| Record name | CALCIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0992 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Calcium molybdate | |
CAS RN |
7789-82-4 | |
| Record name | Calcium molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), calcium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q03C83V2AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0992 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: What is the molecular formula and weight of Calcium Molybdate?
A1: The molecular formula of Calcium Molybdate is CaMoO4, and its molecular weight is 200.01 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Calcium Molybdate?
A2: Researchers often utilize X-ray diffraction (XRD) [, , , , , ] to determine the crystal structure and phase purity of CaMoO4. Other techniques include Fourier transform Raman (FT-Raman) and infrared (FT-IR) spectroscopies [], which provide information about the vibrational modes of the Mo-O bonds.
Q3: What are the primary applications of Calcium Molybdate based on its material properties?
A3: Calcium Molybdate's properties make it suitable for various applications:
- Phosphors: Its luminescent properties make it valuable for red phosphors [], orange-red light-emitting phosphors [, ], and yellowish-green phosphors [].
- Scintillators: It's used in cryogenic scintillation bolometers [] and as a scintillator material for rare event search experiments due to its optical properties [].
- Laser Materials: CaMoO4 finds applications in laser technology [].
- Catalysts: It has shown potential as a photocatalyst for degrading organic pollutants like malachite green [] and methylene blue [].
Q4: How does Calcium Molybdate function as a photocatalyst?
A5: Upon absorbing UV or visible light, CaMoO4 generates electron-hole pairs. These photogenerated charge carriers can then participate in redox reactions with adsorbed species, leading to the degradation of pollutants [, , ].
Q5: What factors influence the photocatalytic efficiency of Calcium Molybdate?
A5: Several factors affect CaMoO4's photocatalytic activity:
- Particle Size and Morphology: Smaller particles with higher surface areas generally exhibit enhanced activity [, ].
- Crystallinity: The degree of crystallinity impacts charge carrier mobility and, consequently, photocatalytic performance [].
- Doping: Doping with elements like carbon can improve charge separation and enhance photocatalytic activity [, ].
Q6: Have computational methods been used to study Calcium Molybdate?
A7: Yes, computational techniques like density functional theory (DFT) have been employed to understand the electronic band structure and density of states of CaMoO4, providing insights into its optical properties [].
Q7: How do simulations contribute to understanding the properties of Calcium Molybdate?
A8: Molecular dynamics simulations, as used in a study on energy storage [], help elucidate the influence of factors like crystallinity on electrochemical performance. These simulations complement experimental findings and offer a deeper understanding of material behavior at the atomic level.
Q8: How does the solubility of Calcium Molybdate in sodium carbonate solutions impact its processing?
A9: The leaching of CaMoO4 with sodium carbonate solutions is an important process for molybdenum recovery []. Understanding the kinetics and factors affecting dissolution, such as temperature and reagent concentration, is crucial for optimizing this process.
Q9: How is Calcium Molybdate typically prepared for various applications?
A9: Various synthesis methods exist, including:
- Solid-state reaction: Heating a mixture of calcium and molybdenum oxides at high temperatures [].
- Precipitation: Reacting calcium salts with molybdate solutions under controlled conditions [, ].
- Sol-gel methods: Forming a gel from precursor solutions followed by heat treatment [].
- High-energy ball milling: Grinding the starting materials to obtain nano-sized particles [, ].
- Flux method: Utilizing a molten salt like lithium chloride to dissolve and recrystallize CaMoO4 [].
Q10: Are there environmental considerations regarding Calcium Molybdate?
A11: While CaMoO4 itself might pose minimal environmental risks, waste streams from its production and applications need careful management. Research on efficient recycling methods [, ] and strategies to minimize waste generation are essential for responsible use.
Q11: What research infrastructure is important for advancing Calcium Molybdate studies?
A12: Access to advanced characterization tools (like XRD, SEM, TEM, and spectroscopic techniques) [, , , , , , , , , ] is crucial for comprehensive material analysis. Computational resources and software for molecular simulations [] also play a vital role in understanding structure-property relationships.
Q12: What are some significant historical milestones in Calcium Molybdate research?
A13: Early studies focused on understanding its basic luminescence properties []. Subsequent research explored its use in various applications, with significant advancements in synthesis methods, leading to controlled particle size and morphology [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



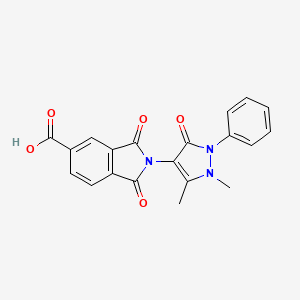
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
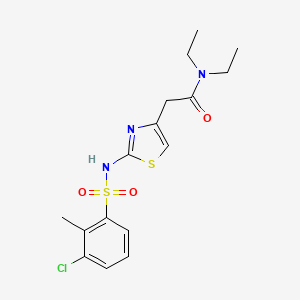
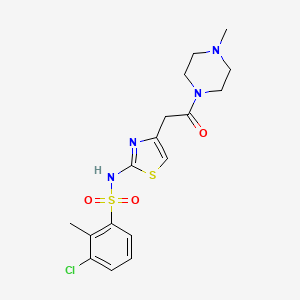


![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

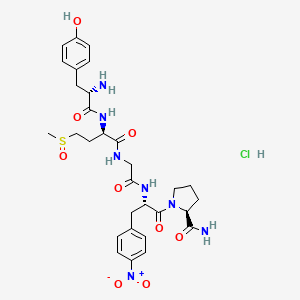

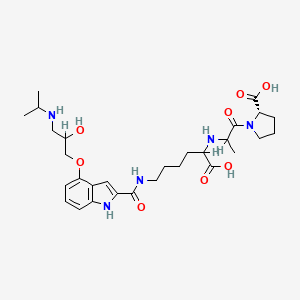
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)
